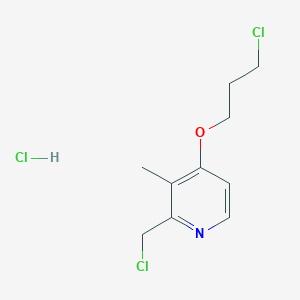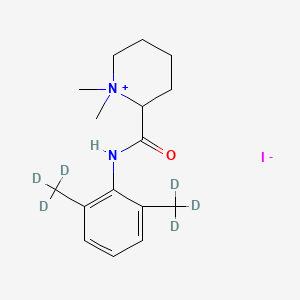
4-methyl-N-Methylbuphedrone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buphedrone is a substituted cathinone, analogous to methcathinone, which has been identified in products that are sold as stimulants. 4-methyl-N-Methylbuphedrone (hydrochloride) is a para-methyl analog of buphedrone with an aminomethyl addition. Its biological and toxicological properties are not known. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Chemical Characterization and Quantification
Research has focused on the synthesis and chemical characterization of 4-methyl-N-Methylbuphedrone (hydrochloride), commonly known as mephedrone. Studies have developed validated methods for its quantification in various forms, highlighting its chemical properties and structure. This work is crucial in understanding the compound's composition and potential applications in scientific research (Santali et al., 2011).
Metabolic Pathways and Pharmacokinetics
Investigations into the metabolism of mephedrone have revealed its Phase I and Phase II metabolic pathways in rat liver hepatocytes, providing insights into its biotransformation and pharmacokinetics. This research is vital for understanding how the body processes mephedrone and its analogs, which has implications in toxicology and pharmacology (Khreit et al., 2013).
Interaction with Transport Proteins
Studies have also explored the interaction of mephedrone with transport proteins, such as bovine serum albumin (BSA). This research provides valuable information about how mephedrone might interact with biological molecules, which is important for understanding its behavior in biological systems and potential therapeutic applications (Patel et al., 2018).
Neuropharmacology
Research in neuropharmacology has examined the effects of mephedrone and its analogs on monoamine transporters. This includes studying its influence on dopamine, noradrenaline, and serotonin systems, which is critical for understanding its potential impact on neural function and its implications in neuroscience research (Saha et al., 2015).
Pharmacological Profile
The pharmacological profile of mephedrone has been characterized, comparing it with other substances like MDMA. These studies provide insights into its psychoactive properties and pharmacodynamics, which are important for understanding its effects and potential therapeutic uses (Papaseit et al., 2016).
Propiedades
Nombre del producto |
4-methyl-N-Methylbuphedrone (hydrochloride) |
|---|---|
Fórmula molecular |
C13H19NO · HCl |
Peso molecular |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-12(14(3)4)13(15)11-8-6-10(2)7-9-11;/h6-9,12H,5H2,1-4H3;1H |
Clave InChI |
WNJBRZUPNRMXHK-UHFFFAOYSA-N |
SMILES |
O=C(C(CC)N(C)C)C1=CC=C(C)C=C1.Cl |
Sinónimos |
4-methyl-α-Methylaminobutiophenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




